molecular formula C12H12N4O4 B103515 Ethyl 5-amino-1-(3-nitrophenyl)pyrazole-4-carboxylate CAS No. 16459-34-0

Ethyl 5-amino-1-(3-nitrophenyl)pyrazole-4-carboxylate

Cat. No.: B103515
CAS No.: 16459-34-0
M. Wt: 276.25 g/mol
InChI Key: CAQVBJANBGLDGH-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(3-nitrophenyl)pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C12H12N4O4 and its molecular weight is 276.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

One study focused on pyranpyrazole derivatives, including those similar to ethyl 5-amino-1-(3-nitrophenyl)pyrazole-4-carboxylate, for their role as corrosion inhibitors for mild steel in industrial applications. These compounds were tested for their efficiency in protecting steel surfaces, with experimental techniques including gravimetric analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS). The study found that these inhibitors exhibit high efficiency, potentially due to the formation of an adsorbed protective layer on the metal surface, which was supported by AFM and SEM analyses. Theoretical studies using Density Functional Theory (DFT) and molecular dynamics simulations provided insights into the inhibitor-metal interactions, showing a strong correlation between experimental and theoretical data (Dohare, Ansari, Quraishi, & Obot, 2017).

Mechanism of Action

While the specific mechanism of action for “Ethyl 5-amino-1-(3-nitrophenyl)pyrazole-4-carboxylate” is not mentioned in the search results, it’s worth noting that pyrazole derivatives are often used as scaffolds in the synthesis of bioactive chemicals .

Safety and Hazards

While specific safety and hazards information for “Ethyl 5-amino-1-(3-nitrophenyl)pyrazole-4-carboxylate” was not found, it’s generally advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Future Directions

Pyrazole derivatives, including “Ethyl 5-amino-1-(3-nitrophenyl)pyrazole-4-carboxylate”, have a wide range of applications in various fields of science . They are frequently used as scaffolds in the synthesis of bioactive chemicals, highlighting their potential for future research and development .

Properties

IUPAC Name

ethyl 5-amino-1-(3-nitrophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4/c1-2-20-12(17)10-7-14-15(11(10)13)8-4-3-5-9(6-8)16(18)19/h3-7H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQVBJANBGLDGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40495911
Record name Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40495911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16459-34-0
Record name Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16459-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40495911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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